molecular formula C42H43N3O13 B11830418 methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate

methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate

Cat. No.: B11830418
M. Wt: 797.8 g/mol
InChI Key: HMTVMALFPJQRAX-QCIZPTTQSA-N
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Description

Methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate is a complex organic compound with a unique structure characterized by multiple chiral centers and functional groups

Preparation Methods

The synthesis of methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate involves several steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The synthetic route typically starts with the preparation of the core sugar moiety, followed by the introduction of azido and benzoyloxy groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The benzoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The benzoyloxy and methoxy groups may enhance the compound’s binding affinity to its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar compounds include other glycosylated molecules with azido and benzoyloxy groups. Compared to these compounds, methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate is unique due to its specific stereochemistry and functional group arrangement, which may result in distinct chemical and biological properties.

Properties

Molecular Formula

C42H43N3O13

Molecular Weight

797.8 g/mol

IUPAC Name

methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate

InChI

InChI=1S/C42H43N3O13/c1-50-40(49)36-32(46)35(53-24-27-17-9-4-10-18-27)37(56-39(48)29-21-13-6-14-22-29)42(58-36)57-33-30(25-54-38(47)28-19-11-5-12-20-28)55-41(51-2)31(44-45-43)34(33)52-23-26-15-7-3-8-16-26/h3-22,30-37,41-42,46H,23-25H2,1-2H3/t30-,31-,32+,33-,34-,35+,36-,37-,41+,42-/m1/s1

InChI Key

HMTVMALFPJQRAX-QCIZPTTQSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)OC)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-]

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)OC)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-]

Origin of Product

United States

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